![molecular formula C16H13N3O4 B2880079 N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448135-85-0](/img/structure/B2880079.png)
N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
The compound “N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic molecule that contains several functional groups, including a chromen-3-yl group, a pyrazolo[5,1-b][1,3]oxazine group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The chromen-3-yl group is essentially planar, and the pyrazolo[5,1-b][1,3]oxazine group would add additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Crystallography and Structural Analysis
This compound’s planar coumarin moiety and the ability to form intramolecular hydrogen bonds make it an interesting candidate for crystallography studies . Its stable crystalline form allows researchers to study molecular interactions and conformations, which is crucial for understanding the compound’s properties and potential modifications.
Anti-inflammatory and Analgesic Research
Compounds with similar structures have been evaluated for their anti-inflammatory and analgesic activities . This compound could be synthesized and tested in various in vivo and in vitro models to assess its efficacy in reducing inflammation and pain.
Antimicrobial Activity
The compound’s structure is conducive to antimicrobial activity. Studies could be conducted to determine its effectiveness against various strains of bacteria and fungi, which could lead to the development of new antimicrobial agents .
Cancer Research
The compound’s ability to form stable interactions with other molecules may make it useful in cancer research. It could be used to inhibit the proliferation, migration, and invasion of cancer cell lines, as well as to induce cell cycle arrest and apoptosis .
Future Directions
Mechanism of Action
Mode of Action
The compound’s structure, which includes a coumarin moiety and an amide group, suggests it may form intra-molecular hydrogen bonds . In one, the nitrogen atom acts as a donor to the ketonic oxygen atom, and in the other, the amide oxygen atom acts as an acceptor of a C-H group of the coumarin .
properties
IUPAC Name |
N-(2-oxochromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-15(11-9-14-19(18-11)6-3-7-22-14)17-12-8-10-4-1-2-5-13(10)23-16(12)21/h1-2,4-5,8-9H,3,6-7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXCPRDWJQMQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
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